(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate

Description

Properties

IUPAC Name |

(8-methoxy-2-methylquinolin-5-yl)boronic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BNO3.3H2O/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7;;;/h3-6,14-15H,1-2H3;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPCYWXCCHWSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Overview: The Quinoline Boronic Acid Scaffold in Modern Synthesis

An In-depth Technical Guide to (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate

In the landscape of contemporary drug discovery and materials science, the quinoline moiety stands as a privileged scaffold, forming the core of numerous pharmacologically active agents[1][2]. Its rigid, aromatic structure provides a versatile framework for molecular recognition. However, the true potential of this scaffold is unlocked through precise functionalization. This is where this compound emerges as a critical reagent. It is not merely a chemical; it is an enabling tool for the strategic construction of complex molecular architectures.

This guide provides an in-depth examination of this reagent, moving beyond simple data points to explore its strategic application, particularly in the context of palladium-catalyzed cross-coupling reactions. We will dissect its properties, provide a field-proven protocol for its use, and contextualize its importance for researchers, chemists, and drug development professionals aiming to innovate at the molecular level.

Physicochemical Profile & Identification

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any experimental setting. The trihydrate form indicates the presence of three molecules of water associated with each molecule of the boronic acid, which can influence its solubility and stability.

| Property | Value | Source |

| CAS Number | 1263986-52-2 | [3][4] |

| Molecular Formula | C11H18BNO6 | [4][5][6] |

| Molecular Weight | 271.07 g/mol | [5][6] |

| Form | Solid | [5] |

| InChI Key | YNPCYWXCCHWSPE-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | O.O.O.COc1ccc(B(O)O)c2ccc(C)nc12 | [5] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds[7].

Causality of its Utility: The utility of this specific boronic acid stems from several key features:

-

High Functional Group Tolerance: The Suzuki-Miyaura coupling is renowned for its compatibility with a wide array of functional groups, allowing for its use in the late-stage functionalization of complex molecules—a critical advantage in drug discovery programs[1][8].

-

Mild Reaction Conditions: The reaction typically proceeds under gentle conditions, preserving sensitive molecular architectures.

-

Quinoline Moiety Introduction: It provides a direct and efficient route to introduce the 8-methoxy-2-methylquinoline scaffold onto various aryl or heteroaryl halides, enabling the rapid generation of compound libraries for biological screening[1].

The quinoline boronic acid serves as the organoboron component, which, in the presence of a palladium catalyst and a base, couples with an organic halide (e.g., an aryl bromide or iodide) to form a new biaryl structure. This reaction is instrumental in synthesizing a diverse range of substituted quinolines, which have shown significant potential as anticancer, antimalarial, and anti-inflammatory agents[1][9].

Visualization of the Catalytic Workflow

To fully appreciate the reaction's elegance, it is essential to visualize the catalytic cycle. The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1263986-52-2|(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate|BLD Pharm [bldpharm.com]

- 4. This compound [cymitquimica.com]

- 5. (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. materials.alfachemic.com [materials.alfachemic.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate molecular weight

An In-Depth Technical Guide to (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate

Introduction

This compound stands as a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structure, which marries the reactivity of a boronic acid with the privileged quinoline scaffold, makes it an indispensable tool for researchers. The quinoline core is a common motif in a vast array of pharmacologically active compounds, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide field-proven insights into the compound's properties, its strategic application in synthesis, and its role in the development of novel chemical entities. We will explore the causality behind experimental choices and present methodologies designed for robust and reproducible outcomes.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful experimentation. This compound is a solid material whose identity and purity are critical for its effective use.

Quantitative Data Summary

The essential physicochemical properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 271.07 g/mol | |

| Molecular Formula | C₁₁H₁₈BNO₆ | [1] |

| CAS Number | 1263986-52-2 | [2] |

| Appearance | Solid | |

| InChI Key | YNPCYWXCCHWSPE-UHFFFAOYSA-N | [1] |

| Canonical SMILES | O.O.O.COc1ccc(B(O)O)c2ccc(C)nc12 |

Molecular Structure

The compound's structure features a quinoline ring system substituted with a methoxy group at the 8-position, a methyl group at the 2-position, and a boronic acid at the 5-position. The "trihydrate" designation indicates the presence of three molecules of water of hydration, which contribute to the overall molecular weight and can influence stability and solubility.

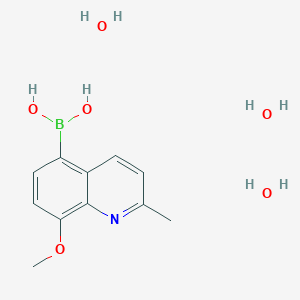

Caption: Chemical structure of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid.

Handling, Storage, and Safety

Proper handling is crucial for both safety and maintaining the integrity of the reagent.

-

Safety: The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[3] It is associated with the hazard statement H302 (Harmful if swallowed).[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Storage: It is classified under Storage Class 11 for combustible solids.[3] To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place.

Part 2: The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid lies in its function as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful and widely used method for forming carbon-carbon bonds.

Expertise & Causality: Why This Reagent Works

-

The Boronic Acid Group: This functional group is relatively stable to air and moisture compared to other organometallics like Grignard or organolithium reagents, making it easier to handle. In the presence of a palladium catalyst and a base, it undergoes transmetalation, a key step in the catalytic cycle.

-

The Quinoline Scaffold: The electron-rich, aromatic quinoline system is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs.[4][5] Attaching this scaffold to other molecular fragments via the boronic acid handle is a common strategy in drug discovery.

-

Substituent Effects: The methoxy and methyl groups on the quinoline ring are not merely passive bystanders. They modulate the electronic properties and steric profile of the molecule, which can influence its reactivity in the coupling reaction and the biological activity of the final product.

A Self-Validating Protocol: Exemplar Suzuki-Miyaura Coupling

This protocol provides a robust, step-by-step methodology. Each component is chosen for a specific purpose, creating a self-validating system where the logic of the setup ensures a higher probability of success.

Objective: To couple this compound with an aryl halide (e.g., 4-bromotoluene) to form a biaryl product.

Materials:

-

This compound

-

Aryl Halide (e.g., 4-bromotoluene)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent System (e.g., 1,4-Dioxane and Water)

-

Inert Gas (Nitrogen or Argon)

-

Schlenk flask or equivalent reaction vessel

Methodology:

-

Vessel Preparation (The "Why"): To a Schlenk flask, add this compound (1.2 equivalents). The use of a slight excess of the boronic acid ensures the complete consumption of the potentially more valuable aryl halide.

-

Addition of Reactants (The "Why"): Add the aryl halide (1.0 equivalent) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%). The catalyst is the engine of the reaction; its loading is kept low to minimize cost and residual metal contamination.

-

Inert Atmosphere (The "Why"): Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (N₂ or Ar). This is a critical step. The palladium catalyst in its active form (Pd(0)) is sensitive to oxygen, which can lead to catalyst deactivation and poor yields.

-

Solvent and Base Addition (The "Why"): Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of dioxane:water) and the base (2.0-3.0 equivalents). The base is essential for activating the boronic acid for transmetalation. The choice of solvent and base can significantly impact the reaction rate and yield and often requires optimization. Water is often a necessary co-solvent in Suzuki couplings.

-

Reaction Execution (The "Why"): Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring. The heat provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reaction is monitored by a suitable technique (TLC or LC-MS) until the starting material is consumed.

-

Workup and Purification (The "Why"): Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to isolate the desired biaryl compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Part 3: Broader Applications in Science

The utility of this compound extends beyond a single reaction type. It is a strategic starting material for developing functional molecules with diverse applications.

-

Drug Development: As a key intermediate, this compound enables the synthesis of complex molecules aimed at various biological targets.[6] The quinoline core is a known pharmacophore, and derivatives have been investigated for anti-cancer, antibacterial, and other therapeutic properties.[4][7][8] For example, some quinoline derivatives have been shown to exert antitumor effects by modulating signaling pathways like PI3K/AKT/mTOR.[7]

-

Bioconjugation: The boronic acid moiety can be used for bioconjugation, allowing researchers to attach the quinoline unit to biomolecules.[6] This can enhance the specificity and efficacy of drug delivery systems or create targeted diagnostic agents.

-

Fluorescent Probes: The inherent fluorescence of the quinoline ring system makes this compound a valuable precursor for creating fluorescent probes.[6] These probes can be used in biological imaging to visualize cellular processes in real time.

Caption: Key application areas derived from the core reagent.

References

-

(8-Methoxyquinolin-5-yl)boronic acid. AOBChem USA. [Link]

-

Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. eScholarship, University of California. [Link]

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

-

SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. NNPub. [Link]

-

Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]

-

8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2- yl)quinoline. ResearchGate. [Link]

-

8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. MDPI. [Link]

Sources

- 1. materials.alfachemic.com [materials.alfachemic.com]

- 2. 1263986-52-2|(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate|BLD Pharm [bldpharm.com]

- 3. (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. nnpub.org [nnpub.org]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate: Properties, Applications, and Experimental Considerations

Executive Summary

This technical guide provides a comprehensive overview of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate, a specialized heterocyclic organoboron compound. We will delve into its core chemical and physical properties, explore its primary application as a sophisticated building block in palladium-catalyzed cross-coupling reactions, and detail its significance in the fields of medicinal chemistry and drug discovery. This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its handling, stability, and use in a representative experimental protocol. The causality behind experimental choices is emphasized to provide a deeper understanding of the compound's reactivity and utility.

Introduction

This compound belongs to a pivotal class of reagents in modern organic synthesis. Its structure is a composite of three key functional motifs: a quinoline scaffold, a boronic acid group, and stabilizing water molecules. The quinoline ring system is a privileged scaffold in medicinal chemistry, frequently found in pharmacologically active compounds.[1][2] Boronic acids are renowned for their versatility, most notably as the nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[3]

The presence of the methoxy and methyl substituents on the quinoline ring allows for fine-tuning of the electronic and steric properties of the molecule, influencing its reactivity and the characteristics of the resulting products. This guide will illuminate the practical applications of this specific reagent, focusing on its role in constructing complex molecular architectures relevant to pharmaceutical and materials science research.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including stoichiometry calculations, solvent selection, and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 1263986-52-2 | [4][5] |

| Molecular Formula | C₁₁H₁₈BNO₆ | [4][6][7] |

| Molecular Weight | 271.07 g/mol | [6][7] |

| Appearance | Solid | [6] |

| Purity | ≥95% | [4] |

| InChI Key | YNPCYWXCCHWSPE-UHFFFAOYSA-N | [4][6][7] |

| Canonical SMILES | B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O.O | [7] |

The Role in Suzuki-Miyaura Cross-Coupling

The premier application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[8] This reaction's reliability, functional group tolerance, and the low toxicity of its boron-containing byproducts have cemented its importance in synthetic chemistry.

Mechanistic Overview

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] A critical, often overlooked, aspect is the activation of the boronic acid. The boronic acid itself is not sufficiently nucleophilic for transmetalation. A base is required to convert it into a more reactive boronate "ate" complex, which readily transfers its organic group to the palladium center.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality of Component Selection

-

Palladium Catalyst: Palladium(0) complexes are electron-rich, facilitating the initial oxidative addition with the electrophilic aryl or vinyl halide.

-

Ligands (L): Phosphine-based ligands are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to enhance the rates of oxidative addition and reductive elimination.

-

Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical. It must be strong enough to form the reactive boronate complex but compatible with other functional groups in the substrates.[9]

-

Solvent: A polar aprotic solvent system (e.g., Dioxane/Water, Toluene/Water, DMF) is typically used to dissolve both the organic substrates and the inorganic base.

Applications in Research and Development

Pharmaceutical Synthesis

The title compound is an invaluable building block for synthesizing complex heterocyclic molecules. The quinoline moiety is a common feature in drugs targeting various diseases. By coupling this boronic acid with diverse aryl, heteroaryl, or vinyl halides, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. This approach is particularly effective for developing potential anti-cancer agents and other therapeutics where a biaryl or styrenyl linkage is key to the pharmacophore.[2][10]

Materials Science and Agrochemicals

The unique electronic and photophysical properties of the quinoline ring system make it a candidate for incorporation into advanced materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes for biological imaging.[10] Furthermore, quinoline derivatives have demonstrated potential as agrochemicals, such as herbicides, making this compound a useful starting point for developing new crop protection agents.[1]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the coupling of this compound with a generic aryl bromide.

Objective: To synthesize 5-Aryl-8-methoxy-2-methylquinoline.

Reagents & Materials:

-

This compound (1.2 equiv.)

-

Aryl Bromide (Ar-Br) (1.0 equiv.)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

-

1,4-Dioxane

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), this compound (1.2 mmol, 325.3 mg), and anhydrous K₂CO₃ (3.0 mmol, 414.6 mg).

-

Catalyst Addition: Briefly remove the stopper and add Pd(PPh₃)₄ (0.03 mmol, 34.6 mg).

-

Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The degassing process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Workup: After the reaction is complete (as indicated by the consumption of the aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 20 mL). The brine wash removes residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 5-Aryl-8-methoxy-2-methylquinoline.

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Stability, Storage, and Handling

Stability Considerations

Boronic acids are susceptible to decomposition, particularly protodeboronation (loss of the B(OH)₂ group) and oxidative degradation. Some are also prone to forming cyclic anhydrides (boroxines) upon dehydration. The trihydrate form of the title compound indicates that water molecules are integral to its solid-state structure, enhancing its stability. For long-term storage and to prevent degradation, it is crucial to follow the recommended storage conditions.

Storage and Handling

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Storage at refrigerated temperatures (0–8 °C) is often recommended for boronic acids.[10] Some suppliers may use cold-chain transportation to maintain integrity.[5]

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).

Safety Precautions

Based on data for the compound and related boronic acids, the following safety information is pertinent:

-

GHS Pictogram: GHS07 (Exclamation Mark).[6]

-

Signal Word: Warning.[6]

-

Hazard Statements: H302 - Harmful if swallowed.[6] Related compounds may also cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Safety glasses with side shields, chemical-resistant gloves, and a lab coat are mandatory.

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11][12]

Conclusion

This compound is a highly valuable and specialized reagent for synthetic chemists. Its utility is anchored in its ability to participate efficiently in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular frameworks. The strategic placement of methoxy and methyl groups on the medicinally relevant quinoline scaffold provides a powerful tool for generating novel compounds in drug discovery and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful and safe application in the laboratory.

References

-

SAFETY DATA SHEET - Fisher Scientific (5-Chloro-2-methoxyphenylboronic acid). [Link]

-

(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate (CAS No. 1263986-52-2) Suppliers. [Link]

-

SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [Link]

-

(8-Methoxyquinolin-5-yl)boronic acid - AOBChem USA. [Link]

-

Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI. [Link]

-

2-Methoxyphenylboronic acid | C7H9BO3 - PubChem. [Link]

Sources

- 1. nnpub.org [nnpub.org]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound [cymitquimica.com]

- 5. 1263986-52-2|(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate|BLD Pharm [bldpharm.com]

- 6. (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. materials.alfachemic.com [materials.alfachemic.com]

- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Analysis of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate is a specialized organic compound featuring a quinoline core, a versatile heterocyclic aromatic structure found in numerous biologically active molecules. The presence of a boronic acid functional group makes it a valuable building block in synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive overview of the expected spectral characteristics of this compound, offering insights into the principles behind spectral acquisition and interpretation for researchers working with this and similar molecules. While direct experimental spectra for this specific compound are not widely published, this document outlines the predicted spectral data based on the analysis of its structural features and established principles of spectroscopic techniques.

Molecular Structure and Properties

-

Molecular Formula: C₁₁H₁₈BNO₆

-

Molecular Weight: 271.08 g/mol [1]

-

Chemical Structure:

Figure 1: Chemical structure of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid with associated water molecules of hydration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The expected ¹H NMR spectrum will show distinct signals for the aromatic protons on the quinoline ring, the methyl and methoxy substituents, and the hydroxyl protons of the boronic acid and water molecules. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.2 | Doublet | 1H | H4 | The proton at position 4 is adjacent to the nitrogen atom, leading to a downfield shift. It will be split by the proton at position 3. |

| ~ 7.2 - 7.4 | Doublet | 1H | H3 | Coupled to the proton at position 4. |

| ~ 7.0 - 7.2 | Doublet | 1H | H6 | This proton is on the benzene ring portion and will be coupled to the proton at position 7. |

| ~ 6.8 - 7.0 | Doublet | 1H | H7 | Coupled to the proton at position 6. |

| ~ 4.0 | Singlet | 3H | -OCH₃ | Methoxy protons are typically found in this region and appear as a sharp singlet. |

| ~ 2.6 | Singlet | 3H | -CH₃ | The methyl group at position 2 is attached to the aromatic ring and will appear as a singlet. |

| Broad Signal | Singlet | ~8H | B(OH)₂ and 3H₂O | The acidic protons of the boronic acid and the protons of the water of hydration will likely exchange and appear as a broad singlet. The exact chemical shift can vary with concentration and temperature. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 160 - 165 | C2 | Carbon attached to nitrogen and bearing the methyl group. |

| ~ 150 - 155 | C8 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~ 145 - 150 | C8a (bridgehead) | Quaternary carbon at the ring junction. |

| ~ 135 - 140 | C4 | Aromatic CH carbon adjacent to the nitrogen. |

| ~ 120 - 130 | C4a, C5, C6 | Aromatic carbons. The carbon bearing the boronic acid (C5) may be broader due to quadrupolar relaxation of the boron nucleus. |

| ~ 110 - 120 | C3, C7 | Aromatic CH carbons. |

| ~ 55 - 60 | -OCH₃ | Methoxy carbon. |

| ~ 20 - 25 | -CH₃ | Methyl carbon. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low sensitivity of the ¹³C nucleus.

-

-

Data Processing: Similar to ¹H NMR, including Fourier transformation, phasing, and calibration using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | B(OH)₂ and H₂O |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₃, -OCH₃) |

| 1620 - 1580 | C=N and C=C stretch | Quinoline ring |

| 1350 - 1300 | B-O stretch | Boronic acid |

| 1250 - 1200 | C-O stretch | Aryl ether (-OCH₃) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the molecular formula.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the expected key signals would be:

-

[M+H]⁺: m/z = 218.09 (for the anhydrous form, C₁₁H₁₂BNO₃). The protonated molecule is often the base peak in ESI-MS.

-

[M-H₂O+H]⁺: m/z = 200.08. Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway.

-

[M+Na]⁺: m/z = 240.07. Adducts with sodium are common in ESI-MS.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an ESI source, often coupled to a liquid chromatography system (LC-MS).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

-

Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-500).

-

Acquire data in positive ion mode to observe protonated molecules and common adducts.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺) and any other relevant adducts or fragments.

-

Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.

-

Workflow for Spectroscopic Analysis

Figure 2: A generalized workflow for the complete spectroscopic analysis of the target compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide has detailed the predicted spectral data based on the known chemical structure and the fundamental principles of each analytical method. By following the outlined experimental protocols, researchers can acquire high-quality spectral data to confirm the identity, purity, and structure of this and related compounds, thereby facilitating its application in further research and development.

References

Sources

An In-Depth Technical Guide to the Stability and Storage of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate

Introduction: The Critical Role of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate in Drug Discovery

This compound is a key building block in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in numerous therapeutic agents, while the boronic acid moiety enables versatile carbon-carbon bond formation through reactions like the Suzuki-Miyaura coupling. The precise control over the purity and stability of this reagent is paramount to ensure the reproducibility of synthetic protocols and the quality of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the potential stability challenges associated with this compound and outlines a systematic approach to defining its optimal storage and handling conditions.

Boronic acids, as a class of compounds, are known for their inherent lability under certain conditions. Their stability is influenced by factors such as moisture, temperature, light, and pH. The trihydrate form of this specific quinolinylboronic acid introduces an additional layer of complexity, as the water of hydration can play a significant role in the solid-state stability of the molecule. Understanding these potential degradation pathways is the first step toward developing robust storage and handling protocols.

I. Understanding the Physicochemical Landscape: Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the known chemistry of boronic acids and quinoline derivatives. These potential pathways must be experimentally verified for this specific molecule.

Hydrolytic Instability: The Formation of Boroxines

A primary degradation pathway for boronic acids is dehydration to form cyclic anhydrides known as boroxines. This process is often reversible in the presence of water. Given that the compound is a trihydrate, the bound water molecules can influence the equilibrium between the free boronic acid and its boroxine.

Changes in humidity and temperature during storage can lead to the loss of water of hydration, potentially accelerating the formation of boroxines. Boroxine formation can impact the reactivity and solubility of the reagent, leading to inconsistencies in subsequent chemical reactions.

Oxidative Degradation

The boronic acid functional group is susceptible to oxidation, which can lead to the formation of the corresponding phenol (8-methoxy-2-methylquinolin-5-ol) and boric acid. This degradation pathway can be initiated by atmospheric oxygen and may be accelerated by exposure to light or trace metal impurities.

Photodegradation of the Quinoline Core

Quinoline and its derivatives are known to be sensitive to light.[1] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various degradation products, including hydroxyquinolines.[2] This can result in discoloration of the material, typically turning yellow or brown, and a loss of potency.[2]

Thermal Degradation

Elevated temperatures can accelerate the degradation processes mentioned above. For hydrated compounds, thermal stress can lead to the loss of water molecules, potentially altering the crystal structure and stability of the material.[3] The thermal decomposition of boronic acids can proceed through a series of intermediates to form anhydrous metaborate salts.[4]

II. Strategic Framework for Stability Assessment: A Self-Validating Approach

To establish a robust stability profile for this compound, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is essential. This framework ensures that the analytical method is capable of separating the intact molecule from any potential degradation products, thus providing a true measure of its stability.

Logical Workflow for Stability Assessment

Caption: A logical workflow for the comprehensive stability assessment of this compound.

III. Experimental Protocols for Stability Evaluation

The following sections provide detailed, step-by-step methodologies for conducting forced degradation studies and developing a stability-indicating analytical method.

Protocol for Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[5][6] A target degradation of 5-20% is generally considered optimal for method development.[7]

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Maintain the solution at room temperature and analyze at various time points (e.g., 2, 4, 8, 24 hours).

-

If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).[8]

-

-

Base Hydrolysis:

-

Follow the same procedure as for acid hydrolysis, using 0.1 M and 1 M NaOH.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature and analyze at various time points.

-

If necessary, repeat with 30% H₂O₂.[6]

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C) with and without humidity control.

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose a solution of the compound in a transparent container to a light source that provides both UV and visible light, as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples at appropriate time intervals.

-

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, process impurities, and any other related substances.

Instrumentation and Initial Conditions:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. An in-line mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient: A linear gradient from low to high organic phase concentration (e.g., 10% to 90% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm, or determined by PDA).

Method Development and Validation Workflow:

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Once the method is optimized to achieve baseline separation of the parent peak from all degradation products, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

IV. Recommended Storage and Handling Conditions

Based on the general properties of boronic acids and the potential degradation pathways, the following storage and handling conditions are recommended for this compound. These should be confirmed and refined based on the results of the stability studies outlined above.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions.[10] |

| Light | Protect from light | The quinoline moiety is potentially photosensitive. Storage in amber vials or in the dark is recommended.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize oxidative degradation of the boronic acid group. |

| Moisture | Keep container tightly sealed in a dry environment | To prevent the loss or gain of water of hydration, which can affect the solid-state stability and lead to boroxine formation. |

Summary of Recommended Storage Conditions

| Condition | Recommendation |

|---|---|

| Long-Term Storage | 2-8°C, protected from light, under an inert atmosphere. |

| Short-Term Storage (Bench-top) | Minimize exposure to ambient light, humidity, and elevated temperatures. Use from the container in a glove box or under a stream of inert gas if possible. |

| In Solution | Prepare fresh solutions for use. If storage is necessary, store at 2-8°C, protected from light, and for a validated period. |

V. Conclusion

The stability of this compound is a critical parameter that directly impacts its utility in research and drug development. While this guide provides a scientifically grounded framework for understanding and evaluating its stability, it is imperative that researchers conduct specific studies on their own material. By implementing a systematic approach that includes forced degradation studies and the development of a validated stability-indicating analytical method, a comprehensive understanding of the compound's degradation profile can be achieved. This knowledge is fundamental to establishing appropriate storage conditions, ensuring the quality and reliability of this important synthetic building block, and ultimately contributing to the successful development of new therapeutic agents.

References

- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products. BenchChem.

- Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.

- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.

- PNAS. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts.

- ACS Publications. (2019, December 17). Fundamental Insights on Hydration Environment of Boric Acid and Its Role in Separation from Saline Water. The Journal of Physical Chemistry C.

- PubMed Central (PMC). (2025, July 19).

- ResearchGate. (2025, August 6).

- PubMed Central (PMC). Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines.

- UCL Discovery. (2012). Complexity-generating hydration reactions via gold-catalyzed addition of boronic acids to alkynes.

- PubMed. (n.d.). Fabrication of ultra-stable boronic acid-functionalized quinoline-linked COF for selective adsorption of quercetin.

- MedCrave online. (2016, December 14).

- Sci-Hub. (1974). The thermal decomposition of salts of boronic acids. Thermochimica Acta.

- ResearchGate. (2022, October 15).

- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Scholar. (n.d.). Dehydration of Boric Acid for Thermochemical Energy Storage purpose Chemical Engineering.

- ResearchGate. (n.d.). Thermal behavior of the boric acid (TG, DTG and DTA).

- National Institutes of Health (NIH). (n.d.).

- ResearchGate. (n.d.). The multistep decomposition of boric acid.

- A practical guide to forced degradation and stability studies for drug substances. (n.d.).

- Pharmaguideline. (n.d.).

- ResearchGate. (2025, November 8). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.

- ResolveMass Laboratories. (2025, November 5).

- ICH. (n.d.). Annex 10.

- PubMed. (n.d.). A Long-Time Stability Study of 50 Drug Substances Representing Common Drug Classes of Pharmaceutical Use.

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.).

- IJRPC. (n.d.).

- MDPI. (2024, December 10). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties.

- ResearchGate. (n.d.). Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR.

- PubMed. (2021, January 26). Identification and structural characterization of potential degraded impurities of ribociclib by time of flight -tandem mass spectrometry, and their toxicity prediction.

- National Institutes of Health (NIH). (n.d.).

- ResearchGate. (2025, November 3). (PDF) Stability-Indicating RP-HPLC Method Development and Validation for the Estimation of Mirdametinib in Bulk and Pharmaceutical Dosage Form.

- National Institutes of Health (NIH). (n.d.).

- ResearchGate. (2025, August 5).

- Journal of Analytical Science and Technology. (2020).

- Sigma-Aldrich. (n.d.). (8-Methoxy-2-methylquinolin-5-yl)

- Sigma-Aldrich. (n.d.). 8-Methoxy-2-methylquinolin-5-yl boronic acid.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. open.metu.edu.tr [open.metu.edu.tr]

- 4. Sci-Hub. The thermal decomposition of salts of boronic acids / Thermochimica Acta, 1974 [sci-hub.ru]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. onyxipca.com [onyxipca.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Complexity-generating hydration reactions via gold-catalyzed addition of boronic acids to alkynes - UCL Discovery [discovery.ucl.ac.uk]

A Technical Guide to (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate for Drug Discovery Professionals

This guide provides an in-depth technical overview of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate, a key building block for researchers and scientists in the field of drug development. This document will cover its commercial availability, synthesis, quality control, and applications, with a focus on its role in the synthesis of novel therapeutics.

Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[1][2][3][4][5] The incorporation of a boronic acid moiety at the 5-position of the 8-methoxy-2-methylquinoline scaffold provides a powerful synthetic handle for the construction of complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.[3][4] This makes this compound a valuable reagent for the synthesis of novel drug candidates.

Commercial Availability and Supplier Overview

This compound is available from several commercial suppliers. Researchers should consider factors such as purity, availability of analytical data, and lead times when selecting a supplier. It is important to note that some suppliers provide this product for early discovery research and may not perform extensive analytical characterization.[6] Therefore, it is incumbent upon the end-user to verify the identity and purity of the material.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Additional Notes |

| Sigma-Aldrich (Merck) | (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate | 1263986-52-2 | C11H18BNO6 | 271.07 | Sold under the AldrichCPR brand for early discovery research.[1][6] |

| BLDpharm | (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate | 1263986-52-2 | C11H18BNO6 | 271.08 | Also offer the dihydrate form.[2][7] |

| CymitQuimica | This compound | 1263986-52-2 | C11H18BNO6 | 271.08 | Distributed by Fluorochem.[8] |

| Alfa Chemistry | (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate | 1263986-52-2 | C11H18BNO6 | 271.08 | Provides basic chemical properties.[9] |

Note: The CAS number for the trihydrate form is 1263986-52-2. The molecular formula is C11H18BNO6 and the molecular weight is approximately 271.08 g/mol .[1][9]

Synthesis and Purification of this compound

Hypothetical Synthetic Pathway

Caption: Hypothetical synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 8-Methoxy-2-methylquinoline

This step would likely follow a classical quinoline synthesis such as the Combes synthesis.

-

To a solution of 2-amino-3-methoxybenzaldehyde in a suitable solvent (e.g., ethanol), add a stoichiometric equivalent of crotonaldehyde.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Bromination of 8-Methoxy-2-methylquinoline

Introduction of a bromine atom at the 5-position is a key step.

-

Dissolve 8-methoxy-2-methylquinoline in a strong acid (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0 °C).

-

Slowly add N-bromosuccinimide (NBS) in portions, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the precipitate, wash with water, and dry to obtain 8-methoxy-2-methyl-5-bromoquinoline.

Step 3: Miyaura Borylation

This palladium-catalyzed reaction will install the boronic ester.

-

In a Schlenk flask, combine 8-methoxy-2-methyl-5-bromoquinoline, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent (e.g., dioxane or toluene).

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

-

Purify the resulting pinacol ester by column chromatography.

Step 4: Hydrolysis to the Boronic Acid Trihydrate

The final step is the hydrolysis of the pinacol ester.

-

Dissolve the purified (8-methoxy-2-methyl-5-quinolinyl)boronic acid pinacol ester in a suitable solvent mixture (e.g., tetrahydrofuran/water).

-

Add an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) and stir at room temperature.

-

Monitor the hydrolysis by TLC or LC-MS.

-

Upon completion, adjust the pH to be slightly acidic to ensure the boronic acid is in its free form.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting solid can be recrystallized from a suitable solvent system to yield the trihydrate form.

Quality Control and Analytical Methods

Ensuring the quality of this compound is crucial for its successful application in synthesis. The following analytical techniques are recommended for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of organic impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the compound and confirm its molecular weight.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Elemental Analysis: To confirm the elemental composition of the compound.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[3][4][10] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in bioactive molecules.[3][4][10]

General Mechanism of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[3][4]

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a heteroaromatic core. The following is a representative protocol for the synthesis of a hypothetical biaryl kinase inhibitor using this compound. This protocol is adapted from a similar synthesis of a substituted quinoline derivative.[11][12]

Reaction Scheme:

This compound + Aryl-Bromide → (Aryl)-(8-Methoxy-2-methyl-5-quinolinyl) + B(OH)₃

Experimental Protocol:

-

Reaction Setup: In an inert atmosphere glovebox or using Schlenk technique, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents) to a reaction vessel.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

This robust methodology allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its commercial availability and its utility in the powerful Suzuki-Miyaura cross-coupling reaction make it an important tool for the synthesis of novel quinoline-based therapeutics. A thorough understanding of its properties, synthesis, and applications is essential for its effective use in the discovery of new medicines.

References

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]

-

Review of Quinoline Derivatives. (n.d.). JETIR. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. [Link]

-

8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. (2024). MDPI. [Link]

-

methyl-1Hbenzo[d]imidazol-2- yl)quinoline - ResearchGate. (2024). ResearchGate. [Link]

Sources

- 1. (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1263986-52-2|(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

- 6. Sigma Aldrich (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate 25 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. (8-Methoxy-2-methylquinolin-5-yl)boronic acid dihydrate|BLD Pharm [bldpharm.com]

- 8. This compound [cymitquimica.com]

- 9. materials.alfachemic.com [materials.alfachemic.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate

Introduction: The Strategic Importance of Quinoline Moieties in Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its presence in a wide array of pharmacologically active compounds, including those with antitumor and anti-inflammatory properties, underscores its importance. The targeted synthesis of substituted quinolines is therefore a critical endeavor for researchers aiming to develop novel therapeutics. Among the various synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for constructing carbon-carbon bonds.[1][2] This application note provides a detailed guide for the efficient coupling of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate with various aryl and heteroaryl halides, a key transformation for accessing complex molecular architectures.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The cycle is generally understood to comprise three key steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X). This step forms a Pd(II) intermediate.[1][3] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4]

-

Transmetalation: This step involves the transfer of the organic group from the organoboron species (in this case, the quinolinyl group) to the palladium center. The presence of a base is critical here, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium complex.[1][5]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners (R¹-R²) and the regeneration of the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][3]

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Design and Component Selection

The success of the coupling reaction with this compound hinges on the judicious selection of the catalyst system, base, and solvent. Heteroaromatic substrates, particularly those containing nitrogen atoms like quinoline, can present unique challenges such as catalyst inhibition or side reactions.

Palladium Catalyst and Ligand Selection

The choice of palladium source and, more critically, the supporting ligand, is pivotal for achieving high yields and reaction efficiency. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they often require the addition of a phosphine ligand.[5]

-

For General Applications: A combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often a robust starting point for coupling heteroaryl chlorides and bromides.[6] These ligands promote the oxidative addition and reductive elimination steps.

-

For Challenging Couplings: N-heterocyclic carbene (NHC) ligands can offer superior performance in some cases, particularly with less reactive aryl chlorides, due to their strong electron-donating ability and steric bulk.[5]

-

Pre-catalysts: The use of well-defined palladium pre-catalysts, which are air and moisture stable, can improve reproducibility.[7]

| Catalyst System | Typical Substrates | Advantages | Considerations |

| Pd(PPh₃)₄ | Aryl iodides, bromides | Commercially available, well-established | Lower activity for aryl chlorides |

| Pd(OAc)₂ / SPhos | Aryl bromides, chlorides, tosylates | High activity, good functional group tolerance | Air-sensitive ligand |

| Pd₂(dba)₃ / XPhos | Sterically hindered substrates, heteroaryl halides | Excellent for challenging couplings | Ligand can be costly |

| PEPPSI™-IPr | Aryl chlorides | Air and moisture stable pre-catalyst | May require higher temperatures |

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction.[1] Its primary function is to facilitate the transmetalation step by forming a more reactive boronate species.[6] The choice of base can significantly impact the reaction outcome, especially with heteroaryl boronic acids that may be prone to protodeboronation (cleavage of the C-B bond).

-

Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases. Cesium fluoride (CsF) can be particularly effective in minimizing protodeboronation with sensitive heteroaryl boronic acids.[8]

-

Organic Bases: In some cases, organic bases like triethylamine (NEt₃) may be employed, though they are generally less common for this type of coupling.

Solvent Systems

The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base.

-

Common Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used organic solvents.[7]

-

Aqueous Mixtures: A common solvent system is a mixture of dioxane and water (e.g., 4:1 v/v). The presence of water is often necessary to dissolve the base and facilitate the formation of the active boronate species.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl or heteroaryl halide. Optimization of reaction conditions may be necessary for specific substrates.

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Ligand (e.g., SPhos, 4-10 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2 eq.), the base (e.g., K₂CO₃, 2.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 eq.), and the ligand (e.g., SPhos, 0.06 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1) via syringe. The reaction mixture should be stirred.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[9]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere; use a fresh catalyst or pre-catalyst. |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Inappropriate ligand | Screen different ligands (e.g., XPhos, RuPhos). | |

| Protodeboronation | Base is too strong or reaction time is too long | Use a milder base (e.g., K₃PO₄, CsF); monitor the reaction closely and stop once the starting material is consumed. |

| Presence of excess water | Use anhydrous solvents and dry reagents. | |

| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvent and maintain a strict inert atmosphere. |

| Pd(II) species present | Use a Pd(0) source or ensure complete in-situ reduction of the Pd(II) pre-catalyst.[7] | |

| Difficult Purification | Formation of palladium black | Filter the reaction mixture through a pad of Celite® before workup. |

Safety Considerations

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Organic solvents such as dioxane and toluene are flammable and have associated health risks. Handle them with care in a fume hood.

-

Bases: Strong bases can be corrosive. Avoid contact with skin and eyes.

-

Inert Gas: Use inert gases in a well-ventilated area.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of complex quinoline derivatives. By carefully selecting the palladium catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. A systematic approach to optimization and a thorough understanding of the reaction mechanism are key to overcoming potential challenges, such as those associated with heteroaryl substrates. This application note serves as a comprehensive guide for scientists and professionals in drug development to effectively utilize this important transformation in their research endeavors.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]

-

Denmark Group, University of Illinois. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

-

Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

-

Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

-

Nanalysis Corp. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

-

Qiu, R., et al. (n.d.). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive. [Link]

-

Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Chen, G., et al. (2009). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

-

Cárdenas, D. J., et al. (2024). Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. ResearchGate. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]

-

Dreher, S. D., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

-

Pinto, D. C. G. A., et al. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. [Link]

-

Sharma, S., et al. (2020). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate. [Link]

-

Gérardy, R., & Monbaliu, J.-C. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

-

Zhang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]

-

LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

-

Xu, G., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

-

Wallow, T. I., & Novak, B. M. (2003). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]

-

Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

-

PubChem. (n.d.). 8-methoxy-2-methylquinoline-5,6-dione. [Link]

-

Ser, C. T., et al. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

-

ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. shoko-sc.co.jp [shoko-sc.co.jp]

Base selection for Suzuki reactions using (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate

Application Note & Protocol Guide

Strategic Base Selection for Suzuki-Miyaura Cross-Coupling Reactions Utilizing (8-Methoxy-2-methyl-5-quinolinyl)boronic Acid Trihydrate

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.